tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate
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Overview
Description
tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate: is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine atoms at the 4 and 3 positions, a bromomethyl group at the 3 position, and a tert-butyl ester group at the 2 position of the thiophene ring.
Preparation Methods
The synthesis of tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate typically involves multiple steps. One common synthetic route starts with the bromination of thiophene derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The bromomethyl group can be introduced through a radical bromination reaction using reagents like NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The tert-butyl ester group is usually introduced via esterification reactions using tert-butyl alcohol and an acid catalyst .
Chemical Reactions Analysis
tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Reduction reactions can convert the bromomethyl group to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atoms and the bromomethyl group act as reactive sites for nucleophilic substitution and coupling reactions. In biological systems, the compound’s activity is influenced by its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate include other thiophene derivatives with different substituents. For example:
tert-Butyl 3-(bromomethyl)thiophene-2-carboxylate: Lacks the bromine atom at the 4 position.
tert-Butyl 4-bromo-3-methylthiophene-2-carboxylate: Lacks the bromomethyl group at the 3 position.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-(bromomethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2S/c1-10(2,3)14-9(13)8-6(4-11)7(12)5-15-8/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPAKLPPDKCSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CS1)Br)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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